2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
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Overview
Description
MMV665927 is a compound identified as an early lead in the search for new antischistosomal drugs. Schistosomiasis is a parasitic disease affecting millions of people worldwide, particularly in tropical regions. The compound was discovered through the Medicines for Malaria Venture (MMV) malaria box, which contains diverse drug-like and probe-like compounds with confirmed in vitro activity against Plasmodium falciparum .
Preparation Methods
The synthesis of MMV665927 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of N,N′-diarylurea and 2,3-dianilinoquinoxaline derivatives. These intermediates are then subjected to various reaction conditions to yield the final compound. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
MMV665927 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
MMV665927 has shown promising antischistosomal activity in both in vitro and in vivo studies. It has been tested against schistosomula and adult Schistosoma mansoni, demonstrating significant worm burden reductions in infected mice. The compound’s good pharmacokinetic profile, low cytotoxic potential, and easy chemistry make it an excellent starting point for antischistosomal drug discovery and development .
Mechanism of Action
The mechanism of action of MMV665927 involves targeting specific molecular pathways in the schistosome parasite. The compound interferes with essential biological processes, leading to the parasite’s death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that MMV665927 disrupts key enzymes and proteins critical for the parasite’s survival .
Comparison with Similar Compounds
MMV665927 is unique compared to other antischistosomal compounds due to its distinct chemical structure and mode of action. Similar compounds include other N,N′-diarylurea and 2,3-dianilinoquinoxaline derivatives, which also exhibit antischistosomal activity. MMV665927 stands out due to its superior pharmacokinetic profile and lower cytotoxicity .
Properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c11-6-10(15)14-3-4-16-9-2-1-7(12)5-8(9)13/h1-2,5H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUTDAMJFFBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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